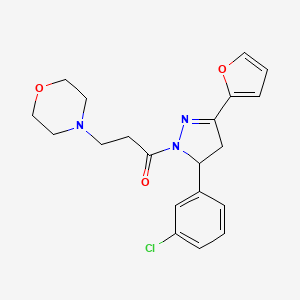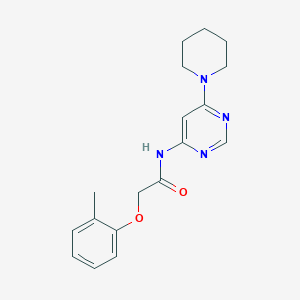
1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A molecular docking study of novel synthesized pyrazole derivatives highlighted their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study showcased the effective use of these compounds as antimicrobials, specifically noting the impact of electron-withdrawing and electron-donating substitutions on their antibacterial efficacy (Khumar, Ezhilarasi, & Prabha, 2018).
Antiinflammatory and Antibacterial Agents
Another research explored the synthesis of pyrazoline derivatives through microwave-assisted methods, finding some of these compounds to exhibit significant antiinflammatory and antibacterial properties. This study emphasizes the role of these derivatives in developing potential treatments for inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Antioxidant Agents
A series of novel chalcone derivatives was synthesized and shown to possess potent antioxidant activities. This research illustrates the utility of these compounds in combatting oxidative stress, with a focus on their interactions with protein tyrosine kinase, highlighting their potential in therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antitubercular Agents
Research on the synthesis of chalcones and acetyl pyrazoline derivatives containing a furan nucleus has shown these compounds to have notable antitubercular activity. This study underscores the significance of these derivatives in developing new treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Anion-directed Organized Assemblies
Investigations into the reactions of pyrazole-based compounds have led to the formation of structured assemblies through anion-directed processes. This research provides insights into the molecular structure and potential applications of these compounds in creating organized molecular systems (Zheng, Wang, Fan, & Zheng, 2013).
Eigenschaften
IUPAC Name |
1-[3-(3-chlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-4-1-3-15(13-16)18-14-17(19-5-2-10-27-19)22-24(18)20(25)6-7-23-8-11-26-12-9-23/h1-5,10,13,18H,6-9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLUJFVUJMVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)


![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/no-structure.png)
![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)
![1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2629925.png)

![2-Cyclopropyl-5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2629927.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2629929.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)
